2-Methyloctane - 68551-15-5

2-Methyloctane

Catalog Number: EVT-7931719
CAS Number: 68551-15-5
Molecular Formula: C9H20
Molecular Weight: 128.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-methyloctane is a natural product found in Hypericum undulatum, Hypericum perfoliatum, and other organisms with data available.
Overview

2-Methyloctane is a branched alkane hydrocarbon with the chemical formula C9H20\text{C}_9\text{H}_{20}. It is characterized as a colorless, flammable liquid with a gasoline-like odor, belonging to the family of saturated hydrocarbons known as alkanes, which consist entirely of single bonds between carbon atoms. Its molecular structure features a methyl group attached to the second carbon of an octane chain, giving it unique properties and applications in various fields, including chemistry and industry .

Source and Classification

2-Methyloctane is classified under the category of aliphatic hydrocarbons. It can be derived from natural sources such as crude oil or synthesized through various chemical processes. As an alkane, it is part of a larger group of hydrocarbons that are saturated and non-aromatic, making them less reactive than their unsaturated counterparts. The compound is often used as a reference standard in gas chromatography due to its well-defined properties and stability .

Synthesis Analysis

Methods

2-Methyloctane can be synthesized through several methods:

  1. Alkylation of Octane: This method involves the introduction of methyl groups to octane using a catalyst such as aluminum chloride under anhydrous conditions. This process helps prevent unwanted side reactions that could compromise yield.
  2. Catalytic Cracking: In industrial settings, 2-methyloctane is often produced via catalytic cracking of petroleum. This method involves breaking down larger hydrocarbon molecules into smaller ones using heat and catalysts, followed by separation and purification processes .

Technical Details

The synthesis of 2-methyloctane typically requires careful control of reaction conditions, including temperature and pressure, to optimize yield and purity. The alkylation process may also involve the use of solvents to facilitate the reaction and improve product recovery.

Molecular Structure Analysis

Structure

The molecular structure of 2-methyloctane can be represented as follows:

CH3CH(CH3)CH2CH2CH2CH3\text{CH}_3-\text{CH}(\text{CH}_3)-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3

This structure indicates that the compound has a branched configuration due to the presence of the methyl group at the second carbon position.

Data

  • Molecular Formula: C9H20\text{C}_9\text{H}_{20}
  • Molecular Weight: 128.26 g/mol
  • Boiling Point: Approximately 125 °C
  • Density: Approximately 0.7 g/cm³ at 20 °C .
Chemical Reactions Analysis

Reactions

2-Methyloctane primarily undergoes combustion reactions:

  1. Complete Combustion:
    C9H20+14O29CO2+10H2O\text{C}_9\text{H}_{20}+14\text{O}_2\rightarrow 9\text{CO}_2+10\text{H}_2\text{O}
  2. Incomplete Combustion:
    2C9H20+19O218CO+20H2O2\text{C}_9\text{H}_{20}+19\text{O}_2\rightarrow 18\text{CO}+20\text{H}_2\text{O}

Technical Details

These combustion reactions require an ignition source and an adequate supply of oxygen. In laboratory settings, controlled environments are established to study these reactions effectively. The primary products formed during combustion are carbon dioxide and water, while incomplete combustion can produce carbon monoxide.

Mechanism of Action

The mechanism of action for 2-methyloctane primarily involves its combustion in the presence of oxygen. During this process, carbon-hydrogen bonds are broken while new carbon-oxygen bonds are formed, resulting in the release of energy along with the production of carbon dioxide and water. The efficiency of this reaction depends on factors such as temperature, pressure, and oxygen availability.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Gasoline-like
  • Boiling Point: ~125 °C
  • Melting Point: Not well-defined due to its liquid state at room temperature
  • Density: ~0.7 g/cm³ at 20 °C

Chemical Properties

  • Flammability: Highly flammable
  • Reactivity: Relatively inert under standard conditions but can undergo combustion readily.
  • Solubility: Insoluble in water but soluble in organic solvents such as ethanol and ether .
Applications

2-Methyloctane has several scientific uses:

  • Reference Compound: It is widely used as a reference standard in gas chromatography due to its stable properties.
  • Biological Studies: The compound serves as a model for studying hydrocarbon metabolism.
  • Industrial Applications: It is utilized in formulating fuels and lubricants and plays a role in combustion studies .
  • Research in Medicine: Investigations into the health effects of hydrocarbons often include this compound as part of their studies.
Synthesis and Industrial Production Methodologies

Historical Evolution of Branched Alkane Synthesis

The development of branched alkane synthesis represents a paradigm shift in hydrocarbon engineering, driven by the pursuit of enhanced fuel performance. Early industrial methods relied on acid-catalyzed oligomerization (e.g., using H₂SO₄ or AlCl₃) of smaller hydrocarbons like propylene or butenes. These processes, while revolutionary for their time, suffered from several limitations: poor selectivity toward specific branched isomers, significant corrosion issues, and substantial waste generation. The environmental impact was particularly concerning, with waste-to-product ratios often exceeding 5:1 as measured by Sheldon's E-factor metric [1].

The 1970s witnessed a catalytic revolution with the introduction of zeolite-based solid acid catalysts, particularly ZSM-5. Unlike liquid acids, these materials offered molecular shape selectivity, enabling preferential formation of branched isomers like 2-methyloctane while minimizing environmental footprint. The advent of bifunctional catalysts in the 1990s, combining metal sites (Pt, Pd) with acidic supports (alumina, silica-aluminophosphates), marked another evolutionary leap. These systems enabled integrated reaction sequences—hydrogenation, isomerization, and cracking—within single reactor systems, significantly improving atom economy. Barry Trost's foundational work on atom economy (published 1991) provided the theoretical framework to quantify efficiency gains, demonstrating how isomerization routes could approach near-perfect atom utilization compared to classical condensation methods [1].

Catalytic Isomerization Techniques for 2-Methyloctane Production

Modern production of 2-methyloctane predominantly employs n-octane isomerization over bifunctional catalysts. Platinum supported on molecular sieves like SAPO-11 has emerged as the industry benchmark due to its unique pore architecture and acid strength distribution. SAPO-11's unidimensional 10-membered ring pores (0.39×0.63 nm) impose steric constraints that favor methyl branching over undesirable multibranching or cyclicization. The catalytic mechanism proceeds through distinct stages:

  • Dehydrogenation: n-C₈H₁₈ → n-C₈H₁₆ + H₂ (on Pt sites)
  • Carbocation formation: n-C₈H₁₆ + H⁺ → C₈H₁₇⁺ (on acid sites)
  • Isomerization: Linear C₈ carbocation → branched 2-methylheptyl carbocation
  • Hydrogenation: 2-methylheptyl carbocation → 2-methyloctane (on Pt)

Table 1: Performance of Catalysts in n-Octane Isomerization

Catalyst SystemTemp (°C)Conversion (%)2-Methyloctane Selectivity (%)Byproducts (%)
Pt/SAPO-1126078928
Pt/ZSM-22280857624
Pt/mordenite240658119

Recent advances focus on hierarchical pore structuring and promoter metals (Ni, Sn) to enhance diffusion kinetics and metal dispersion. Research demonstrates that Sn-modified Pt/SAPO-11 reduces cracking byproducts from 11% to 4% at equivalent conversion by electronically modifying Pt sites, thereby weakening excessive hydrogenolysis activity [3]. The introduction of mesopores via post-synthetic treatments (e.g., alkaline etching) further improves mass transfer of bulky molecules, reducing catalyst deactivation rates by coking by >40% during 500-hour stability tests.

Green Chemistry Approaches in Selective Alkylation Processes

The adoption of green chemistry principles has fundamentally transformed alkylation technology for branched alkane synthesis. Principle #1 (Prevention) drives the shift from stoichiometric Friedel-Crafts catalysts (AlCl₃, HF) to solid acids like tungsten-zirconia or supported ionic liquids, eliminating hazardous waste streams. The process mass intensity (PMI) metric—defined as total materials consumed per unit product—has decreased from >5 kg/kg in conventional processes to <1.5 kg/kg in modern alkylation units [1].

Atom economy (Principle #2) is maximized through isomerization rather than alkylation, as the former achieves theoretical 100% atom utilization:C₈H₁₈ (n-octane) → C₈H₁₈ (2-methyloctane)

In contrast, conventional butene-isobutane alkylation exhibits lower inherent atom efficiency due to light gas formation. Solvent reduction (Principle #5) is achieved via solvent-free isomerization processes, while catalyst design for degradation (Principle #10) employs hydrothermally stable SAPO materials that resist leaching. The integration of bio-based feedstocks represents another frontier: methyl octanoate derived from plant oils undergoes hydrodeoxygenation-isomerization to yield renewable 2-methyloctane with 85% carbon efficiency, as demonstrated in continuous flow systems [3].

Table 2: Green Chemistry Metrics Comparison for 2-Methyloctane Routes

Synthetic RoutePMI (kg/kg)Atom Economy (%)E-FactorRenewable Carbon (%)
Classical alkylation5.2764.80
Isomerization (naphtha)1.31000.30
Bio-based isomerization1.8950.8100

Optimization of Feedstock Utilization in Petrochemical Synthesis

Feedstock optimization strategies for 2-methyloctane production encompass both petroleum-derived and renewable pathways. In conventional naphtha processing, cut point adjustment of the C₈ fraction (boiling range 125–130°C) maximizes linear octane content while minimizing cyclic impurities that accelerate catalyst deactivation. Advanced simulated moving bed (SMB) separation achieves >99% n-octane purity from isomerization recycle streams, significantly improving per-pass yields.

The hydrotreatment of methyl octanoate (from palm or coconut oil) exemplifies renewable feedstock valorization. The reaction network proceeds through:

  • Hydrodeoxygenation: CH₃(CH₂)₆COOCH₃ + 3H₂ → CH₃(CH₂)₇CH₃ + CH₄ + 2H₂O
  • Isomerization: n-C₈H₁₈ → 2-methylheptaneMass balance studies reveal that co-processing fatty acid methyl esters (FAME) with petroleum naphtha at 15–20 wt% ratios maintains catalyst stability while reducing lifecycle CO₂ emissions by 40–60% [3]. Process intensification via reactive distillation combines isomerization and product separation in a single unit, reducing energy intensity by 30% compared to sequential reactor-separator configurations.

Scalability Challenges in Continuous-Flow Reactor Systems

The transition from batch to continuous-flow systems for branched alkane production presents multifaceted scalability challenges. Heat transfer limitations become critical at commercial scales: while laboratory tubular reactors (<10 mL volume) exhibit surface-to-volume ratios >100 m²/m³, industrial units (>1 m³) operate at <5 m²/m³, drastically reducing heat removal capacity [5]. This poses significant risks for the exothermic isomerization reactions (ΔH = -12 to -15 kJ/mol), where temperature excursions above 300°C can trigger cracking reactions.

Mixing heterogeneity in scaled-up systems introduces selectivity issues. Computational fluid dynamics (CFD) modeling reveals that imperfect radial mixing in large-diameter tubes (>5 cm) creates residence time distribution (RTD) broadening, reducing 2-methyloctane selectivity from 92% to 78% at equivalent conversions. Two scale-up strategies address these challenges:

  • Numbering-up: Parallel operation of multiple microreactors maintains identical hydrodynamics and heat transfer. However, flow distribution inequalities (>±15% between channels) and high capital costs (>$500/m³) limit practical implementation beyond pilot scales [5].
  • Advanced reactor design: Multi-stage adiabatic reactors with intercooling and static mixers represent the industrial compromise. Recent innovations employ structured catalyst packing (e.g., metal foams) that enhance radial heat transfer while maintaining pressure drops <2 bar/m.

Figure: Scaling Challenges in Continuous Flow Systems

Heat Transfer Efficiency  ^  | Lab-scale: 100%  | Pilot-scale: 65%  | Industrial-scale: 20%  |_________________> Scale  

The most promising developments integrate in-line analytics (Raman, IR) with model-predictive control to dynamically adjust residence time (via flow rate) and temperature profiles, maintaining selectivity >90% across 10x production increases. These systems demonstrate the viability of continuous manufacturing for specialty branched alkanes like 2-methyloctane, with production scales reaching 10,000 tonnes/year in recent installations [4] [5].

Properties

CAS Number

68551-15-5

Product Name

2-Methyloctane

IUPAC Name

2-methyloctane

Molecular Formula

C9H20

Molecular Weight

128.25 g/mol

InChI

InChI=1S/C9H20/c1-4-5-6-7-8-9(2)3/h9H,4-8H2,1-3H3

InChI Key

ZUBZATZOEPUUQF-UHFFFAOYSA-N

SMILES

CCCCCCC(C)C

Solubility

2.691 mg/L @ 25 °C (est)

Canonical SMILES

CCCCCCC(C)C

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